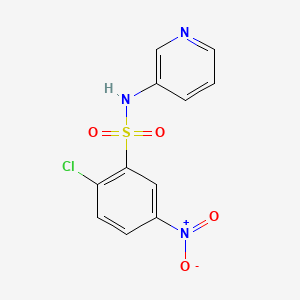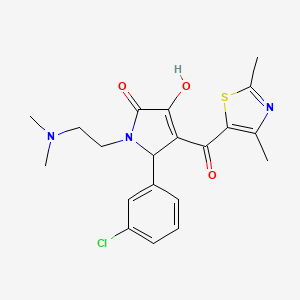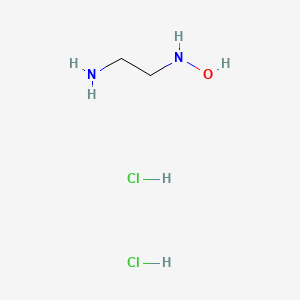
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, attached to an ethyl ester of a β-keto acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 2-chloro-6-fluorobenzyl chloride.
Step 2: Reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: Due to the presence of the chloro and fluoro substituents on the benzyl group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The keto group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted benzyl derivatives.
Hydrolysis: 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoic acid.
Reduction: Ethyl 2-(2-chloro-6-fluorobenzyl)-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-chlorobenzyl)-3-oxobutanoate
- Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate
- Ethyl 2-(2-bromobenzyl)-3-oxobutanoate
Uniqueness
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can influence its reactivity and interactions with biological targets, making it distinct from compounds with only one halogen substituent.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOJPVRMUVLHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)
![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)








![4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2701131.png)


![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2701134.png)
